molecular formula C13H7Cl3O2 B6407643 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% CAS No. 1261914-57-1

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407643
CAS RN: 1261914-57-1
M. Wt: 301.5 g/mol
InChI Key: BFBOSHFAXUPEQH-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% (4-Cl-3-DCPB) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 110-113°C and a boiling point of 294-295°C. 4-Cl-3-DCPB is a chlorinated aromatic compound that is used in a variety of laboratory experiments, ranging from synthesis of pharmaceuticals to studies of molecular biology.

Scientific Research Applications

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the study of molecular biology, as it can be used to modify proteins and nucleic acids.

Mechanism of Action

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% is a chlorinated aromatic compound with a wide range of applications in scientific research. The compound acts as a Lewis acid, meaning that it can donate a pair of electrons to form a covalent bond with a nucleophile. This allows it to act as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. The compound is relatively inexpensive, easy to obtain, and easy to handle. It is also highly soluble in a variety of organic solvents, making it ideal for use in a variety of organic synthesis reactions. The main limitation of 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% is that it can be toxic if inhaled or ingested.

Future Directions

There are several potential future directions for research involving 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the mechanism of action of 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% could lead to new and improved synthesis methods. Finally, further research into the toxicity of 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% could lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid, 95% can be synthesized from 3,5-dichlorobenzoic acid and thionyl chloride. The reaction is carried out in an inert atmosphere and the resulting product is purified by recrystallization from ethanol. The purity of the product is typically 95%.

properties

IUPAC Name

4-chloro-3-(3,5-dichlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBOSHFAXUPEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691293
Record name 3',5',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid

CAS RN

1261914-57-1
Record name 3',5',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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